
2-Nitrophenyl a-D-galactopyranoside
Overview
Description
2-Nitrophenyl α-D-galactopyranoside (CAS 369-07-3), commonly abbreviated as ONPG (ortho-nitrophenyl-β-D-galactopyranoside), is a synthetic chromogenic substrate widely used in enzymology. Its molecular formula is C₁₂H₁₅NO₈, with a molecular weight of 301.25 g/mol . Structurally, it consists of a galactopyranose ring linked via an α-glycosidic bond to a 2-nitrophenyl group. This compound is critical for detecting β-galactosidase activity, as enzymatic hydrolysis releases yellow-colored o-nitrophenol, enabling spectrophotometric quantification .
ONPG is commercially available as a crystalline solid, stable at -20°C for ≥4 years . Its UV-Vis absorption maxima are at 212, 256, and 310 nm, making it suitable for colorimetric assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl a-D-galactopyranoside typically involves the glycosylation of 2-nitrophenol with a protected galactose derivative. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond. The protecting groups are then removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of immobilized enzymes and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl a-D-galactopyranoside primarily undergoes hydrolysis when exposed to β-galactosidase. This reaction cleaves the glycosidic bond, releasing 2-nitrophenol and D-galactose.
Common Reagents and Conditions
Reagents: β-galactosidase enzyme, water
Conditions: Aqueous solution, pH 7.3, temperature around 37°C
Major Products
2-Nitrophenol: A yellow chromogenic compound
D-Galactose: A simple sugar
Scientific Research Applications
Enzyme Assays
Colorimetric Detection of β-Galactosidase:
2-NPαGal is primarily used as a substrate in colorimetric assays for detecting β-galactosidase activity. Upon hydrolysis by the enzyme, 2-NPαGal releases galactose and 2-nitrophenol, the latter of which produces a yellow chromogenic compound detectable spectrophotometrically. This method allows for sensitive and quantitative measurement of enzyme activity in various samples, including microbial cultures and biological fluids.
- Sensitivity and Specificity: The sensitivity of assays using 2-NPαGal can be adjusted by varying substrate concentrations and reaction conditions. This enables the detection of β-galactosidase at low concentrations, making it suitable for applications in clinical diagnostics where enzyme levels may be indicative of certain conditions such as lactose intolerance or bacterial infections .
Microbiological Applications
Detection of Pathogenic Bacteria:
In microbiology, 2-NPαGal is utilized to differentiate between bacterial strains based on their enzymatic profiles. For instance, certain pathogenic bacteria can be identified by their ability to hydrolyze this substrate. This application is particularly relevant in food safety and clinical microbiology, where rapid identification of pathogens is crucial.
- Hydrogel-Based Assays: Recent studies have explored the use of hydrogel matrices containing immobilized 2-NPαGal for enzyme detection. These hydrogels provide a stable environment for enzymatic reactions and allow for easy visualization of results through color change, facilitating quick diagnostic tests .
Biotechnological Applications
Enzyme Immobilization Studies:
2-NPαGal serves as a model substrate in studies focused on enzyme immobilization techniques. By understanding how β-galactosidase interacts with this substrate under various conditions, researchers can develop more efficient biocatalysts for industrial applications, such as lactose hydrolysis in dairy processing.
- Kinetic Studies: The compound is also used to determine kinetic parameters of β-galactosidase, including Michaelis-Menten constants (Km) and maximum reaction rates (Vmax). Such data are essential for optimizing enzyme usage in biotechnological processes .
Medical Diagnostics
Lactose Intolerance Testing:
The ability to measure β-galactosidase activity using 2-NPαGal has implications in diagnosing lactose intolerance. Patients with this condition typically exhibit lower levels of β-galactosidase activity, which can be quantitatively assessed through colorimetric assays involving this substrate.
- Diagnostic Kits Development: The development of diagnostic kits that utilize 2-NPαGal for rapid assessment of lactose intolerance or related disorders is an ongoing area of research, enhancing patient care through timely diagnosis .
Research Case Studies
Mechanism of Action
The compound exerts its effects through enzymatic hydrolysis by β-galactosidase. The enzyme binds to 2-Nitrophenyl a-D-galactopyranoside and catalyzes the cleavage of the glycosidic bond, resulting in the release of 2-nitrophenol and D-galactose. This reaction is specific to β-galactosidase, making the compound a reliable substrate for detecting and measuring enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Para vs. Ortho Substitutions
4-Nitrophenyl α-D-Galactopyranoside (PNPG, CAS 7493-95-0)
- Structure : Features a para -nitrophenyl group instead of ortho.
- Application : Used to detect α-galactosidase activity, particularly in lysosomal storage disorders like Fabry disease .
- Key Difference : The para-substitution shifts the UV-Vis absorption spectrum, with a λmax at 405 nm post-hydrolysis, compared to ONPG’s 420 nm .
4-Nitrophenyl β-D-Galactopyranoside (CAS 2492-87-7)
- Structure : Combines a para-nitrophenyl group with a β-glycosidic bond .
- Application : Substrate for β-galactosidase , similar to ONPG, but para substitution alters enzyme-binding affinity .
Anomeric Configuration Variants
2-Nitrophenyl β-D-Galactopyranoside (ONPG)
- Configuration: β-anomer.
- Enzyme Specificity : Highly specific for β-galactosidase (e.g., in E. coli lacZ gene products) .
2-Nitroethyl α-D-Galactopyranoside
- Structure : Replaces the phenyl group with an ethyl chain.
- Application: Used in synthetic glycosylation studies. Its α/β anomeric mixture (5:1 ratio) complicates purification but offers insights into glycosidase stereoselectivity .
Functionalized Derivatives
4-Fluoro-2-Nitrophenyl β-D-Galactopyranoside
- Modification : Introduces a fluorine atom at the phenyl 4-position.
- Application : Serves as an NMR-sensitive reporter for β-galactosidase activity in gene therapy. Hydrolysis releases a pH-sensitive aglycone detectable via ¹⁹F NMR .
4-Nitrophenyl 2-O-(α-L-Fucopyranosyl)-α-D-Galactopyranoside
- Structure : Includes a fucose residue at the 2-O position.
- Application : Probes α-L-fucosidase activity in glycobiology, crucial for studying carbohydrate recognition in cancer and immune responses .
Sulfated and Protected Analogs
4-Nitrophenyl 3-O-Sulfo-β-D-Galactopyranoside
- Modification : Sulfation at the 3-O position.
- Application: Mimics sulfated glycans in heparin-binding studies. Used to investigate glycosaminoglycan interactions .
4-Nitrophenyl 2-Acetamido-4,6-O-Methoxybenzylidene-2-Deoxy-α-D-Galactopyranoside
- Structure : Features a methoxybenzylidene protecting group and 2-acetamido substitution.
- Application : Substrate for α-N-acetylgalactosaminidases , relevant in mucin metabolism and blood group antigen studies .
Comparative Data Table
Research Findings and Practical Considerations
- Enzyme Specificity: The ortho vs. para nitrophenyl position and α/β anomericity critically determine enzyme binding. For example, β-galactosidase hydrolyzes ONPG (β-anomer) 10× faster than para-substituted analogs .
- Sensitivity : Fluorinated derivatives like 4-fluoro-ONPG enable dual detection via colorimetry and NMR, enhancing versatility in live-cell imaging .
- Commercial Use : ONPG is priced at €43.42–425.12/g , reflecting its broad utility, while specialized analogs (e.g., sulfated derivatives) are costlier due to complex synthesis .
Biological Activity
Introduction
2-Nitrophenyl α-D-galactopyranoside (2-NPαGal) is a synthetic compound widely utilized as a chromogenic substrate for the enzyme β-galactosidase. Its hydrolysis leads to the release of galactose and a colored product, making it useful in various biochemical assays. This article explores the biological activity of 2-NPαGal, focusing on its enzymatic interactions, applications in diagnostics, and potential implications in research and biotechnology.
- Chemical Formula : C₁₂H₁₅N₁O₈
- Molecular Weight : 301.26 g/mol
- CAS Number : 19887-85-5
2-NPαGal is characterized by its nitrophenyl group, which contributes to its chromogenic properties upon enzymatic hydrolysis.
Enzymatic Hydrolysis
2-NPαGal serves primarily as a substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of galactosidic bonds. The reaction can be summarized as follows:
The release of 2-nitrophenol results in a color change that can be quantitatively measured spectrophotometrically, allowing for the assessment of enzyme activity.
Kinetic Parameters
The kinetic parameters for β-galactosidase acting on 2-NPαGal have been studied extensively. For example, the Michaelis-Menten constant and maximum velocity provide insights into the enzyme's affinity for this substrate:
Substrate | (mM) | (μmol/min/mg protein) |
---|---|---|
2-NPαGal | 6.50 ± 0.16 | 0.0149 |
These values indicate a moderate affinity of β-galactosidase for 2-NPαGal, suggesting its effectiveness as a substrate in enzymatic assays .
Detection of β-Galactosidase Activity
2-NPαGal is particularly valuable in microbiological diagnostics, where it is used to detect β-galactosidase activity in various bacterial strains. For instance, studies have shown that using this substrate can differentiate between ONPG-positive and ONPG-negative species among aerobic actinomycetes .
Case Study: Hydrogel-Based Detection
A recent study demonstrated the use of 2-NPαGal immobilized within a hydrogel matrix to detect β-galactosidase activity. The intensity of color change was directly proportional to enzyme concentration, providing a sensitive assay method for biocatalyst detection .
Comparative Studies
Comparative studies involving multiple substrates have shown that while 2-NPαGal is effective, variations in growth media can significantly influence results. This highlights the necessity for standardized conditions when employing this substrate in diagnostic tests .
Enzyme Assays
Research has indicated that the enzymatic activity measured using 2-NPαGal is not only applicable to β-galactosidases but also extends to other glycosidases, making it a versatile tool in enzymology .
Potential Biotechnological Applications
The ability to quantify β-galactosidase activity through colorimetric assays using 2-NPαGal positions it as a crucial component in biotechnological applications, including enzyme-linked immunosorbent assays (ELISAs) and biosensors .
Q & A
Basic Research Questions
Q. How is 2-Nitrophenyl α-D-galactopyranoside used to measure α-galactosidase activity in enzymatic assays?
- Methodological Answer : The compound acts as a chromogenic substrate. Upon hydrolysis by α-galactosidase, it releases 2-nitrophenol, which absorbs at 405–420 nm. To quantify activity, prepare a reaction mixture with 1–5 mM substrate in a buffer (e.g., citrate-phosphate, pH 4.0–5.0), incubate at 37°C, and monitor absorbance over time. Include controls without enzyme or substrate to correct for non-specific hydrolysis. Kinetic parameters (Km, Vmax) can be derived using Lineweaver-Burk plots .
Q. What storage and handling protocols are critical for maintaining the stability of 2-Nitrophenyl α-D-galactopyranoside?
- Methodological Answer : Store lyophilized powder at −20°C in a desiccator to prevent moisture-induced degradation. For working solutions, dissolve in DMSO or buffer (pH 4–6) and store at −80°C for ≤1 year. Avoid freeze-thaw cycles, as repeated phase changes may destabilize the glycosidic bond .
Q. How do researchers validate the specificity of this substrate for α-galactosidase versus other glycosidases?
- Methodological Answer : Perform cross-reactivity assays with related enzymes (e.g., β-galactosidase, α-glucosidase). Use inhibitors like 1-deoxygalactonojirimycin (specific for α-galactosidase) to confirm signal suppression. Structural analogs (e.g., 4-nitrophenyl β-D-galactopyranoside) can serve as negative controls .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data when using 2-Nitrophenyl α-D-galactopyranoside under varying pH conditions?
- Methodological Answer : Contradictions often arise from pH-dependent enzyme stability or substrate solubility. Pre-incubate the enzyme at target pH levels for 30 minutes to assess stability. For solubility issues, use co-solvents (e.g., 5% DMSO) and validate with HPLC to confirm substrate integrity. Adjust buffer ionic strength (e.g., 50–150 mM NaCl) to mitigate electrostatic interference .
Q. What synthetic strategies optimize the yield of 2-Nitrophenyl α-D-galactopyranoside for large-scale enzymatic studies?
- Methodological Answer : Enzymatic synthesis using galactosidases in reverse hydrolysis (60°C, 72 hours, 50% galactose in DMSO) achieves ≥98% purity. For chemical synthesis, protect galactose hydroxyl groups with acetyl or benzyl groups, then couple with 2-nitrophenol via trichloroacetimidate activation. Purify via silica gel chromatography (heptane/acetone 3:7) .
Q. How do researchers analyze structural modifications of 2-Nitrophenyl α-D-galactopyranoside to enhance its utility in probing enzyme mechanisms?
- Methodological Answer : Introduce isotopic labels (e.g., ¹³C at the anomeric carbon) for NMR-based tracking of hydrolysis. Fluorogenic derivatives (e.g., replacing nitro with trifluoromethyl groups) enable fluorescence resonance energy transfer (FRET) assays. Compare kinetic data with analogs like 2-chloro-4-nitrophenyl-α-D-glucopyranoside to study electronic effects on enzyme binding .
Q. Key Notes
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPCJHYPSUOFW-IIRVCBMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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